molecular formula C23H21N5O2 B2928844 N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396636-99-9

N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2928844
CAS No.: 1396636-99-9
M. Wt: 399.454
InChI Key: UOFGVEPGPQQMMB-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Substitution Reactions: Introduction of the methoxy and methyl groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.

    Amide Formation: The carboxamide group can be introduced via an amide coupling reaction using reagents like carbodiimides (e.g., EDC or DCC).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.

    Materials Science: These compounds can be used in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Triazole derivatives are studied for their potential as antimicrobial agents.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in drug discovery.

Medicine

    Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents.

    Antifungal Agents: They are also explored for their antifungal properties.

Industry

    Agriculture: Used as fungicides or herbicides.

    Pharmaceuticals: Incorporated into drug formulations for various therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal agent.

    Voriconazole: A triazole derivative used to treat fungal infections.

Uniqueness

N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may have unique properties or activities that distinguish it from other triazole derivatives. These could include higher potency, selectivity for a particular target, or improved pharmacokinetic properties.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-6-4-5-7-20(15)28-22(17-10-12-24-13-11-17)21(26-27-28)23(29)25-19-9-8-18(30-3)14-16(19)2/h4-14H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFGVEPGPQQMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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